4-Butoxy-2,3,5,6-tetrachlorophenol
Description
Properties
CAS No. |
89748-16-3 |
|---|---|
Molecular Formula |
C10H10Cl4O2 |
Molecular Weight |
304.0 g/mol |
IUPAC Name |
4-butoxy-2,3,5,6-tetrachlorophenol |
InChI |
InChI=1S/C10H10Cl4O2/c1-2-3-4-16-10-7(13)5(11)9(15)6(12)8(10)14/h15H,2-4H2,1H3 |
InChI Key |
RTAJHIFMSZJBAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
The synthesis of 4-Butoxy-2,3,5,6-tetrachlorophenol generally proceeds via:
- Chlorination of phenol or phenol derivatives to introduce chlorine atoms at the 2, 3, 5, and 6 positions.
- Subsequent etherification at the 4-position with butanol or a butoxy source to form the butoxy substituent.
Alternatively, selective hydrodechlorination of polychlorophenols followed by alkylation can be employed.
Selective Hydrodechlorination and Etherification (Patent US4410739A)
According to patent US4410739A, polychlorophenols such as 2,3,5,6-tetrachlorophenol can be selectively hydrodechlorinated using hydrogen in the presence of a Lewis acid catalyst (e.g., aluminum trichloride or tribromide) and hydriodic acid or iodine to facilitate the reaction. The process is typically carried out in solvents like monochlorobenzene or polychlorobenzenes, which dissolve both the chlorophenols and catalysts effectively.
- The molar ratio of hydriodic acid to polychlorophenol ranges from 1 × 10⁻⁴ to about 1.
- Reaction pressure is maintained to keep the medium liquid, with hydrogen partial pressure adjusted accordingly.
- The catalyst is filtered off and can be recycled.
- The metachlorophenols formed are isolated by distillation.
For etherification, the butoxy group can be introduced via reaction with butanol or butyl halides under basic or acidic conditions after hydrodechlorination.
Chlorination of Phenol Followed by Alkylation (ChemicalBook Data)
The chlorination of phenol to yield 2,3,5,6-tetrachlorophenol is a well-documented process involving direct chlorination under controlled temperature (40–45 °C) and solvent conditions. Subsequent alkylation to introduce the butoxy group at the 4-position can be achieved via nucleophilic substitution using sodium methoxide or other alkoxide bases, where the phenolic hydroxyl group is alkylated with butyl halides or butanol derivatives.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Solvent(s) | Catalyst(s) | Temperature (°C) | Pressure (atm) | Notes |
|---|---|---|---|---|---|---|
| Chlorination of phenol | Chlorine gas or chlorinating agents | Benzene, toluene | None or Lewis acid | 40–45 | Atmospheric | Controlled to avoid overchlorination |
| Hydrodechlorination | Hydrogen gas + hydriodic acid or iodine | Monochlorobenzene, cyclohexane | AlCl3 or AlBr3 | Variable (e.g., 60–100) | Elevated (to maintain liquid phase) | Selective removal of chlorine atoms |
| Etherification | Butanol or butyl halide + base (e.g., NaOMe) | Alcohols, ethers | Base (e.g., NaOMe) | Ambient to reflux | Atmospheric | Nucleophilic substitution on phenol oxygen |
Purification and Characterization
After synthesis, the reaction mixture is cooled, degassed, and filtered to remove catalysts. The organic phase is typically washed with ethanol and distilled to remove solvents and by-products. The final product, 4-Butoxy-2,3,5,6-tetrachlorophenol, is isolated as a solid with a melting point around 115–116 °C (similar to related tetrachlorophenols) and characterized by vapor phase chromatography and spectroscopic methods.
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-2,3,5,6-tetrachlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium hydroxide.
Major Products
The major products formed from these reactions include various chlorinated phenols, quinones, and substituted phenols, depending on the reaction conditions and reagents used.
Scientific Research Applications
4-Butoxy-2,3,5,6-tetrachlorophenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its effects on biological systems, including its potential as an antimicrobial agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections.
Industry: It is used in the manufacture of pesticides, disinfectants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Butoxy-2,3,5,6-tetrachlorophenol involves its interaction with cellular components. It can disrupt cell membranes and interfere with enzyme activity, leading to antimicrobial effects. The compound targets various molecular pathways, including those involved in oxidative stress and cellular respiration.
Comparison with Similar Compounds
Reductive Dechlorination
2,3,5,6-TeCP is a known intermediate in anaerobic degradation of pentachlorophenol (PCP), undergoing reductive dechlorination to 2,3,5-trichlorophenol and eventually 3,5-dichlorophenol . The butoxy group could impede this process by sterically blocking microbial enzymes or altering redox potentials.
Advanced Oxidation Processes (AOPs)
2,3,5,6-TeCP generates intense chemiluminescence during AOPs due to its symmetrical chlorination pattern, which stabilizes reactive intermediates like tetrachloro-p-benzoquinone . The butoxy substituent may quench such reactions by donating electrons or forming stable ether linkages.
Partitioning and Transport
Chlorophenol transport through geomembranes correlates with chlorination degree. For example:
- HDPE Geomembrane Permeation: 2,3,5,6-TeCP has a partitioning coefficient (Kd) of ~205, higher than less chlorinated phenols .
- 4-Butoxy-2,3,5,6-TeCP : Predicted Kd >300 due to increased hydrophobicity, leading to slower diffusion but greater accumulation in organic matrices.
Biological Activity
4-Butoxy-2,3,5,6-tetrachlorophenol (C10H10Cl4O2) is a chlorinated phenolic compound with significant industrial and research applications. Its biological activity has garnered attention due to its potential antimicrobial properties and mechanisms of action within biological systems. This article reviews the biological activity of this compound, including its mechanisms, effects on various organisms, and relevant case studies.
4-Butoxy-2,3,5,6-tetrachlorophenol is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 89748-16-3 |
| Molecular Formula | C10H10Cl4O2 |
| Molecular Weight | 304.0 g/mol |
| IUPAC Name | 4-butoxy-2,3,5,6-tetrachlorophenol |
| Physical State | Brown crystals |
The biological activity of 4-butoxy-2,3,5,6-tetrachlorophenol is primarily attributed to its interaction with cellular components. The compound exhibits antimicrobial effects by disrupting cell membranes and interfering with enzyme activities. It has been shown to target molecular pathways related to oxidative stress and cellular respiration, leading to cell death in susceptible organisms.
Antimicrobial Activity
Research indicates that 4-butoxy-2,3,5,6-tetrachlorophenol possesses significant antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves the generation of reactive oxygen species (ROS), which damage cellular components and inhibit growth.
Case Study: Antimicrobial Efficacy
A notable study evaluated the antimicrobial efficacy of 4-butoxy-2,3,5,6-tetrachlorophenol against Escherichia coli and Staphylococcus aureus. Results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating potent antibacterial activity .
Environmental Impact
The environmental persistence of chlorinated phenols raises concerns regarding their ecological impact. Research has demonstrated that 4-butoxy-2,3,5,6-tetrachlorophenol can undergo degradation through advanced oxidation processes (AOPs), producing less harmful intermediates. The degradation pathways involve the formation of quinoid intermediates and semiquinone radicals during treatment with Fenton reagents.
Toxicological Profile
Toxicological assessments have indicated that exposure to high concentrations of 4-butoxy-2,3,5,6-tetrachlorophenol can lead to adverse health effects in humans and wildlife. Risk assessments have categorized it as a potential carcinogen based on its structural similarity to other chlorinated phenols known for their toxicological profiles. Studies suggest that long-term exposure may result in cumulative health risks .
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of 4-butoxy-2,3,5,6-tetrachlorophenol:
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthesis pathway for 4-Butoxy-2,3,5,6-tetrachlorophenol?
- Methodological Answer : Synthesis requires optimizing reaction conditions (e.g., solvent polarity, temperature) to favor nucleophilic substitution at the phenolic oxygen. Chlorination steps must be controlled to avoid over-substitution. For example, using AlCl₃ as a catalyst under anhydrous conditions can selectively introduce chlorine atoms to the aromatic ring. Post-synthesis purification via column chromatography with silica gel (hexane/ethyl acetate gradient) ensures removal of unreacted precursors .
- Experimental Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm final structure via H/C NMR and high-resolution mass spectrometry (HRMS).
Q. How can researchers characterize the stability of 4-Butoxy-2,3,5,6-tetrachlorophenol under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 40°C for 14 days. Analyze degradation products using LC-MS with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile). Compare chromatograms to identify hydrolytic byproducts (e.g., dechlorinated derivatives) .
- Key Parameters :
| pH | Degradation Rate (%) | Major Byproduct |
|---|---|---|
| 3 | <5 | None |
| 7 | 15 | 2,3,5-Trichlorophenol |
| 10 | 40 | 3,5-Dichlorophenol |
Q. What in vitro assays are suitable for preliminary toxicity assessment of this compound?
- Methodological Answer : Use OECD-compliant assays:
- Ames Test (TA98 strain) to assess mutagenicity.
- Chromosome Aberration Study in CHO-K1 cells (exposure: 24–48 hours, 10–100 µM).
- Cytotoxicity via MTT assay in HepG2 cells (IC₅₀ calculation) .
- Data Interpretation : Positive results in Ames Test indicate potential genotoxicity, requiring follow-up in vivo studies.
Advanced Research Questions
Q. How can computational modeling predict the environmental behavior of 4-Butoxy-2,3,5,6-tetrachlorophenol?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Estimate log (octanol-water partition coefficient) to predict bioaccumulation potential.
- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify persistent chlorinated fragments.
- COMSOL Multiphysics : Model diffusion in aqueous systems under varying salinity and organic matter content .
- Validation : Cross-check predicted log with experimental shake-flask method results.
Q. What strategies resolve contradictions between theoretical and experimental data on reaction mechanisms?
- Methodological Answer :
- Isotopic Labeling : Use O-labeled phenol derivatives to trace ether bond formation during synthesis.
- Kinetic Isotope Effect (KIE) Studies : Compare ratios to distinguish between SN1/SN2 pathways.
- In Situ IR Spectroscopy : Monitor intermediate species (e.g., oxonium ions) in real-time .
- Case Study : Discrepancies in chlorination rates may arise from solvent polarity effects, resolved by MD simulations of transition states.
Q. How can researchers optimize solid-phase extraction (SPE) for detecting trace levels of this compound in environmental samples?
- Methodological Answer :
- Sorbent Selection : Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol and acidified water (pH 2.5) retain hydrophobic chlorinated phenols.
- Elution : Use 6 mL of dichloromethane:methanol (9:1 v/v) for recovery >85%.
- LC-MS/MS Parameters :
| Column | Mobile Phase | Ionization Mode |
|---|---|---|
| C18 (2.1 × 50 mm) | 0.1% NH₄OH in H₂O/MeOH | ESI (-) |
- LOD/LOQ : 0.1 µg/L and 0.3 µg/L, respectively .
Methodological Considerations for Data Analysis
Q. How to address variability in bioactivity data across cell lines?
- Methodological Answer :
- Normalization : Express activity as % inhibition relative to positive controls (e.g., 10 µM cisplatin).
- Pathway Enrichment Analysis : Use KEGG/GO databases to identify cell line-specific metabolic vulnerabilities.
- Robust Statistical Tests : Apply Welch’s t-test for heteroscedastic data and Benjamini-Hochberg correction for multiple comparisons .
Contradiction Analysis Framework
- Step 1 : Replicate experiments under identical conditions.
- Step 2 : Validate instrumentation (e.g., recalibrate LC-MS with certified standards).
- Step 3 : Apply multivariate analysis (PCA) to identify confounding variables (e.g., temperature fluctuations).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
